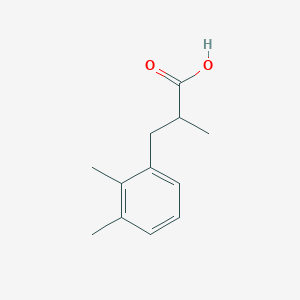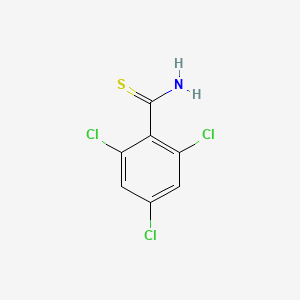
2,4,6-Trichlorobenzothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichlorobenzothioamide is an organic compound characterized by the presence of three chlorine atoms and a thioamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorobenzothioamide typically involves the chlorination of benzothioamide. One common method is the reaction of benzothioamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2, 4, and 6 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichlorobenzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Trichlorobenzothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichlorobenzothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorobenzoic acid: Similar in structure but contains a carboxylic acid group instead of a thioamide group.
2,4,6-Trichlorobenzoyl chloride: Contains an acyl chloride group, making it more reactive in acylation reactions.
2,4,6-Tribromobenzothioamide: Similar structure with bromine atoms instead of chlorine, which may alter its reactivity and applications.
Uniqueness
2,4,6-Trichlorobenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of chlorine atoms and the thioamide group makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H4Cl3NS |
|---|---|
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
2,4,6-trichlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H4Cl3NS/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
Clé InChI |
LYMOMIZZNLSQPX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C(=S)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





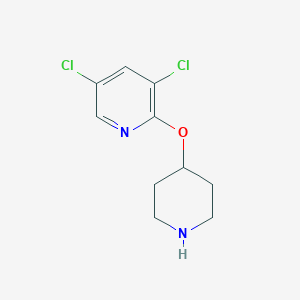

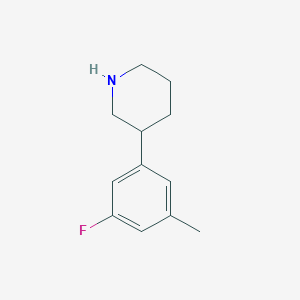
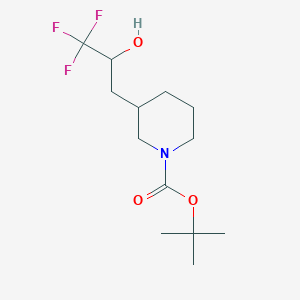
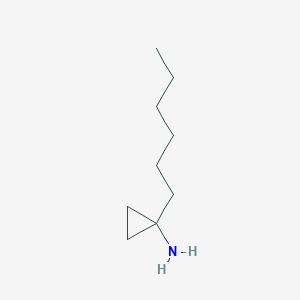

![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)

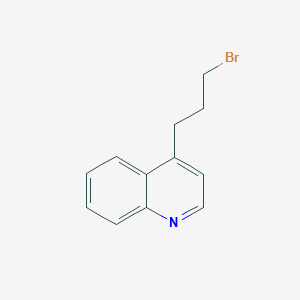
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
